1-Bromo-3-hydroxynaphthalene

Solid-State Stability Procurement Logistics Isomer Differentiation

Researchers requiring iterative bond construction often face protecting-group overhead. This 122 °C solid offers orthogonal reactivity-the Br participates in Pd-catalyzed couplings while the -OH can be independently alkylated/acylated-eliminating protection/deprotection steps. Bifunctional scaffold with predicted pKa 8.76 delivers reliable performance in convergent BINAP ligand syntheses. - Orthogonal handles enable sequential Suzuki/Sonogashira then O-functionalization. - Well-behaved crystalline solid (mp 122 °C) simplifies handling, weighing, and recrystallization. - 3,3′-disubstituted BINAP precursors achieve superior enantioselectivities in asymmetric hydrogenation.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 5498-31-7
Cat. No. B1280799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-hydroxynaphthalene
CAS5498-31-7
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)O
InChIInChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H
InChIKeyPQNQMYMGUXGWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-hydroxynaphthalene: Key Properties and Sourcing


1-Bromo-3-hydroxynaphthalene, also systematically named 4-bromo-2-naphthol, is a bifunctional naphthalene derivative bearing a bromine atom at the 1-position and a hydroxyl group at the 3-position . With a molecular weight of 223.07 g/mol [1] and a characteristic melting point of 122 °C , this compound serves as a versatile building block in organic synthesis, particularly valued for its orthogonal reactivity profile that enables sequential transformations in complex molecule construction .

1-Bromo-3-hydroxynaphthalene: Isomer Substitution Risks


Bromonaphthol isomers differ critically in the relative positioning of their bromine and hydroxyl substituents, which dictates their electronic properties, steric environment, and physical state. The 1,3-relationship in 1-bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) confers a distinct acidity (predicted pKa 8.76) [1] and a solid-state melting point of 122 °C , in stark contrast to the more acidic 1-bromo-2-naphthol (pKa 7.28) which melts at 77-84 °C , and the lower-melting 3-bromo-1-naphthol (61 °C) . These differences directly impact reaction selectivity, purification ease, and storage stability. Simply swapping one isomer for another without accounting for these parameters can lead to failed cross-couplings, altered regioselectivity, and unforeseen logistical complications.

1-Bromo-3-hydroxynaphthalene: Physicochemical and Synthetic Differentiation


Enhanced Solid-State Stability from Elevated Melting Point

1-Bromo-3-hydroxynaphthalene exhibits a melting point of 122 °C , which is significantly higher than that of the frequently encountered isomer 1-bromo-2-naphthol (77-84 °C) and the regioisomer 3-bromo-1-naphthol (61 °C) . This 38-61 °C elevation substantially reduces the risk of melting or degradation during ambient temperature shipping and storage.

Solid-State Stability Procurement Logistics Isomer Differentiation

Hydroxyl Acidity Directs Reactivity and Extraction Behavior

The predicted acid dissociation constant (pKa) for the hydroxyl group in 1-bromo-3-hydroxynaphthalene is 8.76 ± 0.40 [1]. This is notably less acidic than the hydroxyl in 1-bromo-2-naphthol, which has a predicted pKa of 7.28 ± 0.50 . The difference of approximately 1.5 pKa units corresponds to a roughly 30-fold lower acidity at a given pH.

pKa Ionization Reaction Selectivity Extraction

Starting Material for BINAP Ligands in Asymmetric Hydrogenation

1-Bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) is explicitly employed as the convergent starting material for synthesizing 3,3'-disubstituted BINAP ligands, a class of privileged chiral ligands for asymmetric hydrogenation [1]. These ligands afford excellent enantioselectivities in the hydrogenation of substituted olefins, with the 3,3'-substituents shown to be beneficial through direct comparison with unsubstituted BINAP [1]. Alternative bromonaphthol isomers are not cited for this specific BINAP derivatization pathway.

Asymmetric Catalysis BINAP Ligands Chiral Synthesis

1-Bromo-3-hydroxynaphthalene: High-Value Applications


BINAP-Type Chiral Ligands for Asymmetric Hydrogenation

1-Bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) serves as a key building block in the convergent synthesis of 3,3'-disubstituted BINAP ligands [1]. These ligands deliver excellent enantioselectivities in the asymmetric hydrogenation of substituted olefins, a critical step in the production of enantiopure pharmaceuticals and fine chemicals. The specific substitution pattern of this compound is essential for installing the 3,3'-substituents that were shown to improve performance relative to unsubstituted BINAP [1].

Suzuki and Sonogashira Cross-Coupling Reactions

The dual-functionalized scaffold of 1-bromo-3-hydroxynaphthalene enables orthogonal reactivity: the bromine atom undergoes palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the hydroxyl group can be independently alkylated, acylated, or oxidized . This orthogonality is exploited in the construction of complex molecular architectures for medicinal chemistry and materials science, where sequential bond formation is required without protecting group manipulation .

Crystallization-Prone Intermediates in Multi-Step Synthesis

With a melting point of 122 °C , 1-bromo-3-hydroxynaphthalene is a well-behaved solid at room temperature, facilitating straightforward handling, weighing, and purification by recrystallization. In contrast, lower-melting isomers (e.g., 1-bromo-2-naphthol, mp 77-84 °C) may be semi-solids or low-melting solids that complicate isolation and reduce shelf-life. This property is particularly advantageous in industrial process development, where consistent physical form is critical for reproducible yields and purity .

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